N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about seems to be a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazoles are well-known compounds with a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
A new method for assembling the imidazo[2,1-b][1,3]thiazole system has been proposed, based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .
Scientific Research Applications
Antiinflammatory Activity
The compound, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide, has shown promising results in antiinflammatory activities. Studies have found that certain dihydroimidazo[2,1-b]thiazole derivatives exhibit notable antiinflammatory properties. For instance, isomeric 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles demonstrated significant potencies in an adjuvant arthritic rat assay, indicating their potential as antiinflammatory agents. The structural specificity of these compounds suggests a drug-receptor complex requiring at least three sites of interactions (Lantos et al., 1984).
Antitumor Activity
The compound has also been linked to potential antitumor activities. A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which are related to the chemical structure , were evaluated and showed considerable cytotoxicity against various tumor cell lines. Some derivatives, specifically 5-(4'-tert-butylphenyl) (65), 5-[4'-(trimethylsilyl)phenyl] (69), and 5-(4'-cyclohexylphenyl) (71) analogs, exhibited significant cytotoxicity, marking them as potential candidates for antitumor agents. One particular compound, 5-[4'-(Piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline, was found more effective than the clinical cytostatic agent edelfosine in certain assays, indicating its promise for further development in cancer treatment (Houlihan et al., 1995).
Antimicrobial Activity
Research has revealed the antimicrobial potential of this compound derivatives. For example, novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives exhibited moderate in vitro activities against tested microorganisms. This finding underscores the potential of such compounds in addressing bacterial and fungal infections, offering a foundation for future antimicrobial agents (Patil et al., 2011).
DNA Binding and Cancer Research
Compounds similar to this compound have been studied for their interaction with DNA and potential in cancer therapy. A series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties showed intercalation binding mode with SS-DNA, indicating their potential in disrupting cancer cell processes. Some derivatives demonstrated remarkable efficacy against microbes and cancer cells, suggesting a dual role in antimicrobial and anticancer therapies (Farghaly et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives, have been found to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
The outcome of these interactions depends on the structure of the compound .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential anticancer, antiinflammatory, antimicrobial, and antibacterial activity
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have a cytotoxic effect on these cells, leading to their death.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-21(16-5-7-17(8-6-16)25-9-12-28-13-10-25)23-19-4-2-1-3-18(19)20-15-26-11-14-29-22(26)24-20/h1-8,15H,9-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZVZNHXZDBORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.